molecular formula C17H30N4O6 B14190538 L-Isoleucyl-L-prolyl-L-threonylglycine CAS No. 921597-59-3

L-Isoleucyl-L-prolyl-L-threonylglycine

Cat. No.: B14190538
CAS No.: 921597-59-3
M. Wt: 386.4 g/mol
InChI Key: XACASDDGYDTOQL-WTNWGCMGSA-N
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Description

L-Isoleucyl-L-prolyl-L-threonylglycine is a tetrapeptide composed of the amino acids isoleucine, proline, threonine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-prolyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-prolyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids such as threonine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Substitution reactions may involve the use of specific enzymes or chemical reagents to replace amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield hydroxythreonine, while substitution reactions can produce peptide analogs with altered biological activities.

Scientific Research Applications

L-Isoleucyl-L-prolyl-L-threonylglycine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: Potential therapeutic applications include the development of peptide-based drugs and inhibitors.

    Industry: It can be used in the production of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-prolyl-L-threonylglycine depends on its specific biological activity. For example, if the peptide acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the specific application and biological activity of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and potential biological activities.

    L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking threonine and glycine.

Uniqueness

L-Isoleucyl-L-prolyl-L-threonylglycine is unique due to its specific amino acid sequence, which may confer distinct biological activities and properties compared to other similar peptides. The presence of threonine and glycine in the sequence can influence the peptide’s conformation, stability, and interactions with biological targets.

Properties

CAS No.

921597-59-3

Molecular Formula

C17H30N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C17H30N4O6/c1-4-9(2)13(18)17(27)21-7-5-6-11(21)15(25)20-14(10(3)22)16(26)19-8-12(23)24/h9-11,13-14,22H,4-8,18H2,1-3H3,(H,19,26)(H,20,25)(H,23,24)/t9-,10+,11-,13-,14-/m0/s1

InChI Key

XACASDDGYDTOQL-WTNWGCMGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NCC(=O)O)N

Origin of Product

United States

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